2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane
Description
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane is a cyclic ether derivative featuring a 1,3-dioxolane ring substituted with a thiophen-2-yl ethyl group. This compound is notable for its application in palladium-catalyzed C–H bond functionalization reactions, where it serves as a coupling partner to generate β-substituted thiophene derivatives . Its structure combines the electron-rich thiophene moiety with the dioxolane ring, which stabilizes intermediates and influences regioselectivity in synthetic pathways .
Properties
CAS No. |
62429-55-4 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H12O2S/c1-2-8(12-7-1)3-4-9-10-5-6-11-9/h1-2,7,9H,3-6H2 |
InChI Key |
KVUWAMWMOUFPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
Reaction Overview
The most widely reported method involves acid-catalyzed cyclocondensation between 2-(thiophen-2-yl)ethanol and ethylene glycol (or its derivatives). This approach leverages the formation of the dioxolane ring via nucleophilic attack and water elimination.
Typical Procedure
- Reactants :
- 2-(Thiophen-2-yl)ethanol (1 equiv)
- Ethylene glycol (1.5–2.0 equiv)
- Acid catalyst (e.g., p-toluenesulfonic acid, BF₃·Et₂O, or H₂SO₄)
- Conditions :
- Reflux in toluene or dichloromethane
- Dean-Stark trap for azeotropic water removal
- Yield : 70–85% (optimized conditions).
Mechanistic Insights
The reaction proceeds via protonation of the hydroxyl group in 2-(thiophen-2-yl)ethanol, followed by nucleophilic attack by ethylene glycol. Cyclization eliminates water, forming the dioxolane ring (Figure 1).
Figure 1 : Acid-catalyzed cyclocondensation mechanism.
Nucleophilic Substitution via Tosylate Intermediate
Tosylation of 2-(Thiophen-2-yl)ethanol
A two-step protocol involves converting the alcohol to a tosylate, followed by nucleophilic substitution with ethylene glycol.
Step 1: Tosylation
- Reactants :
- 2-(Thiophen-2-yl)ethanol (1 equiv)
- Tosyl chloride (1.2 equiv)
- Base (e.g., triethylamine or pyridine)
- Conditions :
- 0–5°C in anhydrous dichloromethane
- Stirring for 4–6 h
- Yield : 90–95%.
Step 2: Cyclization with Ethylene Glycol
- Reactants :
- 2-(Thiophen-2-yl)ethyl tosylate (1 equiv)
- Ethylene glycol (2.0 equiv)
- Base (e.g., K₂CO₃ or NaH)
- Conditions :
- Reflux in THF or DMF
- 12–24 h reaction time
- Yield : 65–75%.
Table 1 : Comparison of Tosylation-Based Methods
| Parameter | Tosylation Step | Cyclization Step |
|---|---|---|
| Temperature (°C) | 0–5 | 80–100 |
| Reaction Time (h) | 4–6 | 12–24 |
| Solvent | CH₂Cl₂ | THF/DMF |
| Yield (%) | 90–95 | 65–75 |
Grignard Reagent-Mediated Synthesis
Formation of Thiophene-Ethylmagnesium Bromide
This method employs a Grignard reagent to introduce the ethyl-thiophene moiety into a dioxolane precursor.
Procedure
- Reactants :
- Thiophene-2-carboxaldehyde (1 equiv)
- Ethyl magnesium bromide (1.2 equiv)
- 1,3-Dioxolane-2-carboxylic acid chloride
- Conditions :
- Anhydrous THF at −78°C
- Gradual warming to room temperature
- Yield : 50–60%.
Limitations
- Requires strict anhydrous conditions.
- Moderate yields due to competing side reactions.
Oxidative Cyclization of Diols
Dihydroxylation Followed by Acidic Cyclization
A less common approach involves dihydroxylation of 3-(thiophen-2-yl)propene followed by acid-catalyzed cyclization.
Step 1: Dihydroxylation
- Reactants :
- 3-(Thiophen-2-yl)propene (1 equiv)
- OsO₄ or KMnO₄ (catalytic)
- Conditions :
- 0°C in acetone/water
- Yield : 40–50%.
Step 2: Cyclization
- Reactants :
- 3-(Thiophen-2-yl)propane-1,2-diol (1 equiv)
- H₂SO₄ (catalytic)
- Conditions :
- Reflux in toluene
- Yield : 30–40%.
Table 2 : Efficiency of Oxidative Cyclization
| Step | Yield (%) | Key Challenge |
|---|---|---|
| Dihydroxylation | 40–50 | Over-oxidation to ketones |
| Cyclization | 30–40 | Competing polymerization |
Comparative Analysis of Methods
Table 3 : Synthesis Method Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid-Catalyzed | 70–85 | >95 | High |
| Tosylation-Cyclization | 65–75 | 90–95 | Moderate |
| Grignard | 50–60 | 85–90 | Low |
| Oxidative Cyclization | 30–40 | 80–85 | Low |
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-[2-(Thiophen-2-yl)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Reactivity
Table 1: Key Structural Features and Reactivity
Key Observations :
- Substituent Effects : The ethyl-thiophen-2-yl group in the target compound enhances electron density at the β-position of thiophene, favoring Pd-catalyzed coupling . In contrast, methyl-thiophen-2-yl analogues (e.g., 2-methyl-2-(thiophen-2-yl)-1,3-dioxolane) show reduced steric hindrance, leading to distinct isomer ratios .
- Halogenated Analogues : Bromoethyl or chlorophenyl derivatives (e.g., 2-(2-bromoethyl)-1,3-dioxolane) exhibit higher reactivity in nucleophilic substitutions, enabling efficient alkylation or enzyme inhibition .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The thiophen-2-yl ethyl group confers moderate polarity, balancing solubility in organic solvents. Halogenated derivatives (e.g., bromo-fluoro phenoxy analogues) exhibit higher polarity due to electronegative substituents, enhancing solubility in polar media .
Stability and Functional Group Compatibility
- Dioxolane Ring Stability : The 1,3-dioxolane ring remains intact under Pd-catalyzed conditions, as evidenced by the absence of ring-opening byproducts in coupling reactions .
- Thiophene Stability : The thiophen-2-yl group resists electrophilic substitution under standard reaction conditions, preserving aromaticity .
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